Regioisomeric Advantage of Pyrazolo[4,3-d] Scaffold Over Pyrazolo[3,4-d] Series for Xanthine Oxidase Inhibition
The pyrazolo[4,3-d][1,2,3]triazin-4-one regioisomer (series 3) — the scaffold class to which 5-ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one belongs — exhibits XO inhibitory activity with IC50 values spanning 0.9–2.9 µM, as reported by Sciú et al. (2020) [1]. In direct comparison, the isomeric pyrazolo[3,4-d] series (series 2) showed a different activity profile, with compound 2e being the most potent of that series. The series 3 scaffold was specifically identified as the most active core among pyrazolotriazinones, with the activity range placing several members within one order of magnitude of the clinical reference allopurinol (IC50 = 0.247 ± 0.004 µM) [1]. This regioisomeric preference is mechanistically linked to distinct binding subsites within XO, where series 3 compounds occupy a more solvent-exposed pocket distant from the quercetin-binding site, in contrast to the majority of series 2 compounds that co-localize with quercetin [1].
| Evidence Dimension | Xanthine oxidase (XO) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Pyrazolo[4,3-d][1,2,3]triazin-4-one scaffold (series 3): IC50 range 0.9–2.9 µM (specific compound data for individual 3a–3f members within this range) |
| Comparator Or Baseline | Pyrazolo[3,4-d][1,2,3]triazin-4-one scaffold (series 2): individual compound IC50 values; Allopurinol reference: IC50 = 0.247 ± 0.004 µM |
| Quantified Difference | Series 3 exhibits IC50 values 0.9–2.9 µM vs. allopurinol 0.247 µM; regioisomeric series 3 scaffold identified as most active pyrazolotriazinone core |
| Conditions | In vitro XO enzyme inhibition assay; concentration-dependent response; nonlinear fitting of concentration–response data using OriginPro 8.0 |
Why This Matters
Selection of the pyrazolo[4,3-d] regioisomer is critical for XO inhibitor development programs, as the alternative pyrazolo[3,4-d] scaffold yields a fundamentally different activity profile due to distinct binding site occupancy.
- [1] Sciú, M. L.; Santi, M. D.; Cantero, J.; Colomer, J. P.; Paulino-Zunini, M.; Ortega, M. G.; Moyano, E. L. Identification of pyrazolotriazinones as potential agents for hyperuricemia treatment by using in vitro and in silico studies. SN Applied Sciences 2020, 2, 1298. Table 1; Section 2.3. View Source
